molecular formula C25H29N3O3 B4755815 N-benzyl-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}nicotinamide

N-benzyl-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}nicotinamide

Cat. No. B4755815
M. Wt: 419.5 g/mol
InChI Key: MMGGIIPKEIXRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDEA and belongs to the class of nicotinamide derivatives. BDEA has been synthesized using various methods and has been extensively studied for its mechanism of action, physiological effects, and potential therapeutic applications.

Mechanism of Action

BDEA exerts its antitumor effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. BDEA's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Its antioxidant effects are due to its ability to scavenge free radicals and to enhance the activity of endogenous antioxidant enzymes.
Biochemical and Physiological Effects:
BDEA has been shown to modulate the activity of various biochemical pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. It has also been found to affect the expression of various genes involved in cell growth, apoptosis, and inflammation. BDEA has been shown to have a low toxicity profile and to be well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

BDEA has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its mechanism of action and potential therapeutic applications. However, there are also limitations to its use. BDEA's effects may vary depending on the cell type and experimental conditions used. It may also have off-target effects that need to be carefully considered.

Future Directions

There are several future directions for research on BDEA. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to assess its efficacy and safety in animal models and clinical trials. Another area of interest is its mechanism of action, which is not fully understood. Future studies could focus on identifying its molecular targets and pathways of action. Finally, BDEA's potential use as a research tool for studying cell signaling pathways and gene expression could also be explored.

Scientific Research Applications

BDEA has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. BDEA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage.

properties

IUPAC Name

N-benzyl-2-[2-(3,4-diethoxyphenyl)ethylamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-3-30-22-13-12-19(17-23(22)31-4-2)14-16-27-24-21(11-8-15-26-24)25(29)28-18-20-9-6-5-7-10-20/h5-13,15,17H,3-4,14,16,18H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGGIIPKEIXRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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